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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the asymmetric transfer hydrogenation (ATH) of

prochiral ketones utilizing catalysts derived from 1,2-diphenylethylenediamine (DPEN),

particularly N-tosylated DPEN (TsDPEN). This method is a robust and widely adopted strategy

for the synthesis of chiral alcohols, which are crucial building blocks in the pharmaceutical and

fine chemical industries.[1]

The catalytic system typically involves a ruthenium(II) precursor, a chiral TsDPEN ligand, and a

hydrogen donor. A common and highly effective hydrogen source is a 5:2 molar ratio mixture of

formic acid and triethylamine (HCOOH/Et₃N).[1] Alternatively, isopropanol in the presence of a

base can be used.[1] The choice of the enantiomer of the DPEN derivative dictates the

stereochemistry of the resulting alcohol.[1] For example, a catalyst prepared with (1R,2R)-

TsDPEN will typically yield the (R)-alcohol, while the (1S,2S)-TsDPEN ligand produces the (S)-

enantiomer.[1]

Catalyst System Overview
The active catalyst is often formed in situ from a ruthenium dimer, such as [RuCl₂(η⁶-p-

cymene)]₂, and the corresponding chiral TsDPEN ligand.[1][2] The arene ligand, commonly p-

cymene or mesitylene, influences the catalyst's stability and activity.[1] The mechanism is

generally considered to proceed through a concerted, outer-sphere pathway involving a six-
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membered transition state where a hydride is transferred from the ruthenium complex to the

carbonyl substrate.[2][3]

Experimental Protocols
Protocol 1: In Situ Preparation of the Ru-TsDPEN
Catalyst
This protocol describes the preparation of the active catalyst solution from a ruthenium

precursor and the chiral TsDPEN ligand.

Materials:

[RuCl₂(p-cymene)]₂

(1S,2S)- or (1R,2R)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN or (R,R)-

TsDPEN)

Anhydrous, degassed solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

Schlenk flask

Inert atmosphere (Argon or Nitrogen)

Procedure:

In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1.0 equivalent).

Add the corresponding TsDPEN ligand (2.2 equivalents).

Add the anhydrous, degassed solvent to achieve the desired catalyst concentration (typically

0.01 M to 0.1 M).[2]

Stir the mixture at room temperature for 1-2 hours to allow for complex formation.[4] The

resulting solution is the active catalyst, ready for use.
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Protocol 2: Asymmetric Transfer Hydrogenation of
Acetophenone
This protocol provides a general procedure for the reduction of acetophenone as a model

substrate.

Materials:

In situ prepared catalyst solution (from Protocol 1)

Acetophenone

Formic acid (HCOOH)

Triethylamine (NEt₃)

Anhydrous, degassed solvent (e.g., Acetonitrile)

Reaction vessel (e.g., Schlenk flask)

Standard work-up and purification reagents (water, saturated NaHCO₃, ethyl acetate,

anhydrous Na₂SO₄, silica gel)

Procedure:

Prepare a 5:2 azeotropic mixture of formic acid and triethylamine by slowly adding formic

acid to cooled triethylamine under an inert atmosphere.[4]

To a reaction vessel under an inert atmosphere, add the prochiral ketone (e.g.,

acetophenone, 1.0 mmol).

Add the appropriate amount of the catalyst solution (typically 0.1 to 2 mol% relative to the

ketone).[4]

Add the anhydrous, degassed solvent.

To this mixture, add the freshly prepared formic acid/triethylamine azeotrope (typically 2-5

equivalents relative to the substrate).
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Stir the reaction mixture at the specified temperature (often room temperature to 40 °C) and

monitor the reaction progress by Thin Layer Chromatography (TLC), Gas Chromatography

(GC), or High-Performance Liquid Chromatography (HPLC).[4]

Upon completion, quench the reaction by adding water or a saturated solution of NaHCO₃.[2]

Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[2]

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.[1][2]

Purify the crude product by column chromatography on silica gel if necessary.[2]

Determine the yield and enantiomeric excess (ee) of the chiral alcohol product by chiral GC

or HPLC.[2]

Data Presentation
The following tables summarize representative data for the asymmetric transfer hydrogenation

of various ketones using Ru-TsDPEN catalysts.

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone Derivatives
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Entry
Substrate
(Ar)

Catalyst
Configura
tion

S/C Ratio Time (h) Yield (%) ee (%)

1 Phenyl
(S,S)-

TsDPEN
200 4 >99 96 (S)

2

4-

Fluorophen

yl

(R,R)-

TsDPEN
200 12 61 95 (R)

3

4-

Chlorophe

nyl

(R,R)-

TsDPEN
200 12 65 96 (R)

4

4-

Bromophe

nyl

(R,R)-

TsDPEN
200 12 68 97 (R)

5

4-

Methylphe

nyl

(R,R)-

TsDPEN
200 12 72 95 (R)

Reaction conditions may vary. Data compiled from various sources for illustrative purposes.

Table 2: Optimization of Reaction Conditions for Acetophenone ATH

Entry Solvent
Temperature
(°C)

Base (equiv.)
Conversion
(%)

1 Isopropanol 80 0.02 (KOH) 95

2 Isopropanol 60 0.02 (KOH) 88

3 Isopropanol 40 0.02 (KOH) 75

4 Acetonitrile 25 2.0 (NEt₃) >99

5 Dichloromethane 25 2.0 (NEt₃) 98
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Data is representative and aims to show general trends. Optimal conditions should be

determined for each specific substrate and catalyst system.[5]

Visualizations
Experimental Workflow
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Caption: Experimental workflow for asymmetric transfer hydrogenation.
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Catalytic Cycle
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Caption: Catalytic cycle for Ru-DPEN catalyzed ATH.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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